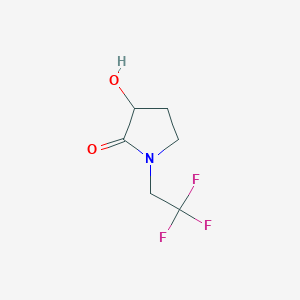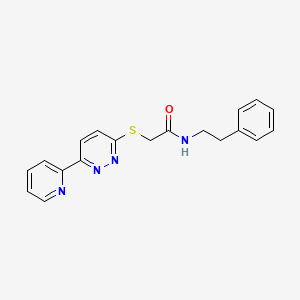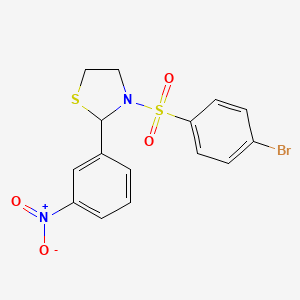
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a useful research compound. Its molecular formula is C15H13BrN2O4S2 and its molecular weight is 429.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Abood, Sha'aban, and Abd-Alhassan (2016) discusses the synthesis of heterocyclic compounds similar to 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, emphasizing their synthesis and structural characterization, including FT-IR Spectrum and NMR Spectrum analysis, which is crucial for understanding the chemical properties and potential applications of these compounds (Abood, Sha'aban, & Abd-Alhassan, 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, and Öztürk (2020) explored the use of similar compounds in photodynamic therapy, particularly for cancer treatment. They found that certain derivatives have promising properties as photosensitizers, highlighting the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Cancer Research
- Research by Kim, Lee, Kim, and Jung (2003) focused on the cytotoxicity of compounds with structural similarities, assessing their effects against various cancer cell lines. This provides insight into the potential of this compound in cancer research and treatment (Kim, Lee, Kim, & Jung, 2003).
Anthelmintic and Anti-inflammatory Activities
- Shetty, Khazi, and Ahn (2010) explored the anthelmintic and anti-inflammatory activities of thiazolidinones, suggesting possible therapeutic applications in treating infections and inflammation (Shetty, Khazi, & Ahn, 2010).
One-pot Synthesis Techniques
- Cunico, Gomes, Ferreira, Capri, Soares, and Wardell (2007) reported a one-pot synthesis method for thiazolidinones, which could be relevant for the efficient synthesis of this compound, streamlining the production process (Cunico et al., 2007).
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUZGMDBJFSQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)


![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
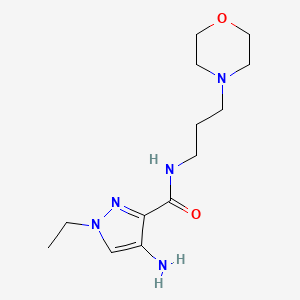

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)
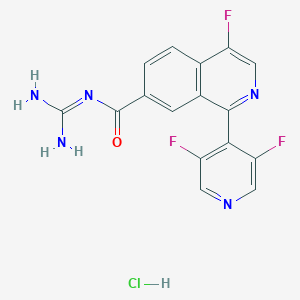

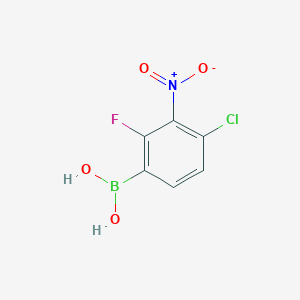
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
